(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
CAS No.: 851909-08-5
Cat. No.: VC2223602
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851909-08-5 |
---|---|
Molecular Formula | C21H21NO4 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Standard InChI | InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Standard InChI Key | CPJQXKHZCVDRSX-IBGZPJMESA-N |
Isomeric SMILES | C=CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Identification
Structural Characteristics
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a modified amino acid characterized by an S-configuration at the alpha carbon and protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The distinctive feature of this compound is its side chain containing a terminal alkene group, making it valuable for various chemical modifications through olefin chemistry . The compound belongs to the family of non-proteinogenic amino acids, specifically a homologue of allylglycine with an extended carbon chain.
The structure consists of several key components: an Fmoc protecting group attached to the nitrogen of the amino acid, a carboxylic acid group, and a four-carbon side chain terminating in a vinyl group. The Fmoc group contains a fluorene ring system that provides both protection for the amino group and UV-detectability, which is particularly useful in monitoring peptide synthesis reactions .
Chemical Identifiers and Nomenclature
The compound has several synonyms and identifiers in scientific literature and commercial catalogs. Table 1 presents the comprehensive identification information for this compound.
Table 1. Chemical Identifiers of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Parameter | Information |
---|---|
CAS Number | 851909-08-5 |
Molecular Formula | C₂₁H₂₁NO₄ |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Common Synonyms | (S)-N-Fmoc-2-(3'-butenyl)glycine, Fmoc-L-Homoallylglycine, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hex-5-enoic acid |
InChI | InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
SMILES | C=CCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
The compound has appeared in scientific databases and literature under various names, but all refer to the same chemical entity with the S-configuration at the chiral center . When searching literature for this compound, it is important to consider all synonyms to ensure comprehensive coverage of relevant research.
Physical and Chemical Properties
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that can be used for identification and purity assessment. While the search results don't provide detailed spectroscopic data, the presence of the aromatic Fmoc group typically results in strong UV absorption, making it detectable by UV spectroscopy during chromatographic analysis . This property is valuable in monitoring reactions during peptide synthesis.
Applications in Research
Peptide Synthesis Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid serves as a building block in solid-phase peptide synthesis, enabling the creation of peptides with non-standard side chains. The terminal alkene functionality provides a versatile handle for further chemical modifications through various reactions including metathesis, hydrogenation, or functionalization through thiol-ene chemistry .
The incorporation of this amino acid into peptides can introduce several advantageous properties:
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Altered conformational preferences due to the extended side chain
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Sites for post-synthetic modification
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Potential for cross-linking with other functional groups
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Modified pharmacokinetic properties in resulting peptides
Bioorganic Chemistry Research
The compound finds applications in various areas of bioorganic chemistry research, particularly in the creation of modified peptides with enhanced stability, altered receptor binding, or novel functional properties. The terminal alkene group can serve as a bioorthogonal handle for selective modifications in complex biological settings .
Researchers commonly use this non-standard amino acid to introduce chemical diversity into peptide libraries, enabling the discovery of peptides with new or enhanced biological activities. The compound represents an important tool in the expanding arsenal of non-proteinogenic amino acids used in peptide medicinal chemistry .
Desired Concentration | Volume Required per mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 2.8458 mL | 14.2288 mL | 28.4576 mL |
5 mM | 0.5692 mL | 2.8458 mL | 5.6915 mL |
10 mM | 0.2846 mL | 1.4229 mL | 2.8458 mL |
For optimal solubility, the compound may require initial dissolution in a small volume of an organic solvent before dilution with the final buffer or aqueous solution. Heating to 37°C and sonication can aid in dissolution when preparing concentrated stock solutions .
Quality Control Standards
Commercial samples of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically meet high purity standards. Available products report purities of:
These high-purity standards are essential for research applications, particularly in peptide synthesis where impurities can lead to complex mixtures of products that are difficult to purify and characterize. Certificates of Analysis (COA) and Safety Data Sheets (SDS) are typically available from suppliers to document the quality control parameters and handling precautions .
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